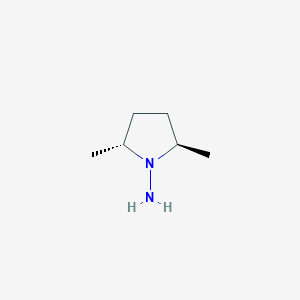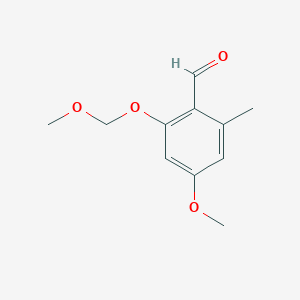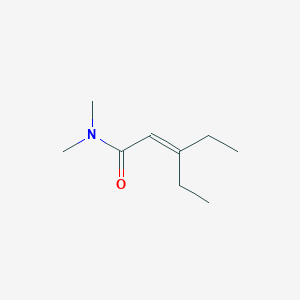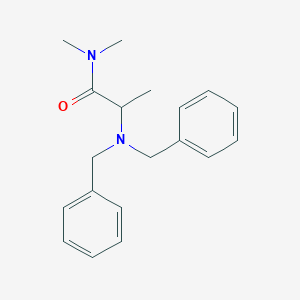![molecular formula C17H16ClNO4 B14185451 n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine CAS No. 915017-50-4](/img/structure/B14185451.png)
n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine is an organic compound with the molecular formula C17H16ClNO4 It is characterized by the presence of a chlorophenyl group, an ethoxy group, and a benzoyl group attached to a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 4-(2-chlorophenyl)ethanol. This intermediate is then reacted with 4-hydroxybenzoyl chloride to yield 4-[2-(4-chlorophenyl)ethoxy]benzoyl chloride. Finally, the benzoyl chloride derivative is reacted with glycine in the presence of a base to produce this compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar chlorophenyl group but different pharmacological properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar structural motif but different biological activities.
Uniqueness
n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
915017-50-4 |
|---|---|
Molecular Formula |
C17H16ClNO4 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[[4-[2-(4-chlorophenyl)ethoxy]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H16ClNO4/c18-14-5-1-12(2-6-14)9-10-23-15-7-3-13(4-8-15)17(22)19-11-16(20)21/h1-8H,9-11H2,(H,19,22)(H,20,21) |
InChI Key |
LECKMFYGNDFDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)C(=O)NCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)
![[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol](/img/structure/B14185406.png)

![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)



![2-Amino-N-{4-[(E)-(pyridin-3-yl)diazenyl]phenyl}benzamide](/img/structure/B14185460.png)

